molecular formula C2H6N2S B076890 Bis(methylimino)sulfur(IV) CAS No. 13849-02-0

Bis(methylimino)sulfur(IV)

Cat. No.: B076890
CAS No.: 13849-02-0
M. Wt: 90.15 g/mol
InChI Key: SFAHQZYAZNUPFB-UHFFFAOYSA-N
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Description

Bis(methylimino)sulfur(IV) is a sulfur(IV) compound featuring two methylimino (N–CH₃) groups bonded to a central sulfur atom. For instance, sulfur(IV) compounds with imino or aminosulfonyl groups, such as S-diethylamino(methylimino)sulfur(IV) fluoride (ID 2021), are documented in the Handbook of Reactive Chemical Hazards . These compounds are typically synthesized via reactions involving sulfur precursors and nitrogen-containing ligands, as exemplified by the preparation of sulfurimidate esters (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate) through S–S bond insertion methodologies .

Bis(methylimino)sulfur(IV) likely exhibits a tetrahedral geometry around the sulfur center, with the methylimino groups influencing its electronic and steric properties.

Properties

CAS No.

13849-02-0

Molecular Formula

C2H6N2S

Molecular Weight

90.15 g/mol

IUPAC Name

bis(methylimino)-λ4-sulfane

InChI

InChI=1S/C2H6N2S/c1-3-5-4-2/h1-2H3

InChI Key

SFAHQZYAZNUPFB-UHFFFAOYSA-N

SMILES

CN=S=NC

Canonical SMILES

CN=S=NC

Origin of Product

United States

Comparison with Similar Compounds

S-Diethylamino(methylimino)sulfur(IV) Fluoride (ID 2021)

  • Structure: Contains a sulfur(IV) center bonded to a methylimino group, a diethylamino group, and a fluoride .
  • Fluoride enhances electrophilicity at sulfur, increasing susceptibility to nucleophilic attack.

Sulfurimidate Esters (e.g., Compounds 4a, 4b, 4c' from )

  • Structure : Tosylsulfurimidate derivatives with ester groups (e.g., trifluoroethyl, trichloroethyl).
  • Comparison :
    • Physical Properties :
  • Melting points: 81.2–82.7°C (4a), 82.1–84.3°C (4b) .
  • Bis(methylimino)sulfur(IV) may exhibit lower melting points due to reduced halogenated substituent effects. Reactivity: Sulfurimidates undergo nucleophilic substitution at sulfur, whereas Bis(methylimino)sulfur(IV) may favor ligand exchange or redox reactions due to its simpler substituents.

Functional Group Effects

Methylene Blue

  • Structure: A phenothiazine dye with methylimino and dimethylamino groups .
  • Comparison: Applications: Methylene Blue is used in medicine (e.g., methemoglobinemia treatment), whereas Bis(methylimino)sulfur(IV) is more likely a synthetic intermediate. Electronic Effects: The aromatic system in Methylene Blue delocalizes electron density, contrasting with the localized charge on sulfur(IV) in Bis(methylimino)sulfur(IV).

Vanillic Acid Sulfate

  • Structure : A sulfate ester of vanillic acid .
  • Comparison: Oxidation State: Sulfur(VI) in sulfate vs. sulfur(IV) in Bis(methylimino)sulfur(IV). Reactivity: Sulfate esters are hydrolytically stable, whereas sulfur(IV) compounds are more redox-active.

Data Tables

Table 1: Physical and Spectral Properties of Selected Sulfur(IV) Compounds

Compound Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Bis(2,2,2-trifluoroethyl) tosylsulfurimidate (4a) 81.2–82.7 $^1$H NMR (CDCl₃): δ 7.72 (d, J=8.3 Hz, 2H), 4.54 (q, J=8.5 Hz, 4H)
Bis(2,2,2-trichloroethyl) tosylsulfurimidate (4b) 82.1–84.3 IR (neat): 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S–N)
S-Diethylamino(methylimino)sulfur(IV) fluoride Not reported Likely $^{19}$F NMR signal near -150 ppm (cf. similar fluorosulfur compounds)

Table 2: Reactivity Comparison

Compound Key Reactivity Application
Bis(methylimino)sulfur(IV) Ligand exchange, redox reactions Catalysis, intermediates
Sulfurimidate esters (4a, 4b) Nucleophilic substitution at sulfur Sulfur transfer reagents
Methylene Blue Redox cycling (e.g., methemoglobin reduction) Medical therapy, staining agents

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